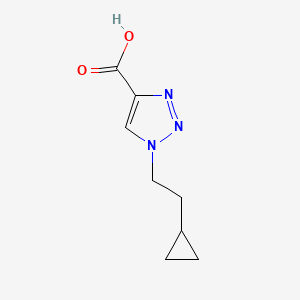

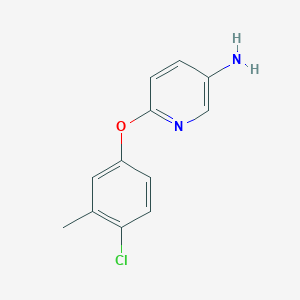

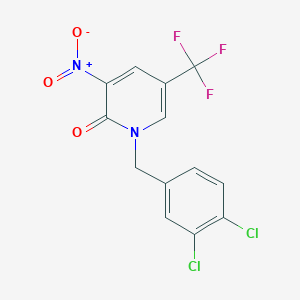

![molecular formula C20H22N4O5S3 B2849154 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 923146-72-9](/img/structure/B2849154.png)

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzothiazole derivative, which is a class of heterocyclic aromatic organic compounds. They are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a sulfamoyl group, and a pyrrolidinylsulfonyl group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents . The sulfamoyl and pyrrolidinylsulfonyl groups could also potentially participate in reactions, but without specific literature, it’s difficult to provide a detailed analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability, while the sulfamoyl and pyrrolidinylsulfonyl groups could influence its solubility and reactivity .Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a feature of this compound, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to develop compounds for treating human diseases. The saturated five-membered ring allows for efficient exploration of pharmacophore space due to its sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage .

Structure-Activity Relationship (SAR) Studies

SAR studies utilize compounds like this to understand the influence of molecular structure on biological activity. For instance, variations in the pyrrolidine ring, such as the orientation of substituents, can significantly affect the biological profile of drug candidates .

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring’s carbons is crucial for enantioselective synthesis. Different stereoisomers can lead to diverse biological profiles due to varying binding modes to enantioselective proteins, which is essential for developing selective drugs .

Pharmacophore Modeling

This compound can be used in pharmacophore modeling to identify and design new biologically active molecules. The non-planarity of the pyrrolidine ring, a phenomenon called “pseudorotation,” is particularly useful in this context .

ADME/Tox Optimization

The introduction of heteroatomic fragments, such as the benzothiazol and pyrrolidine rings, can modify physicochemical parameters to optimize absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles for drug candidates .

Chemical Synthesis Intermediates

Compounds with the dimethylsulfamoyl group, like this one, can serve as intermediates in chemical syntheses, potentially leading to the development of various novel compounds with diverse applications .

Future Directions

properties

IUPAC Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S3/c1-23(2)31(26,27)16-9-10-17-18(13-16)30-20(21-17)22-19(25)14-5-7-15(8-6-14)32(28,29)24-11-3-4-12-24/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOPETCNRLAOJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

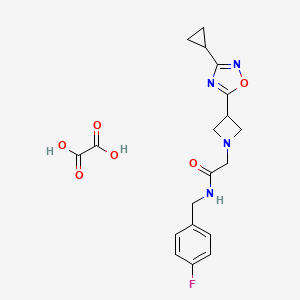

![3-(1-adamantyl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2849072.png)

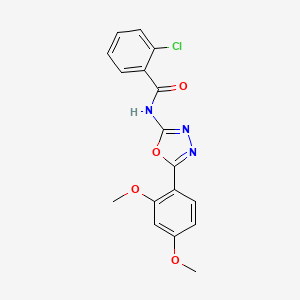

![tert-Butyl 3-(2-chloropyrimidin-4-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2849073.png)

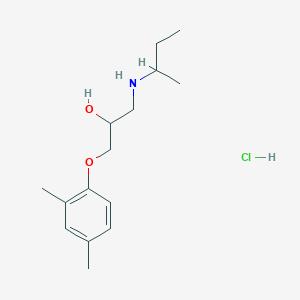

![N-(3-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2849079.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone oxalate](/img/structure/B2849080.png)

![4-(N,N-diallylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849087.png)